1-(2-bromophenyl)propan-2-amine hydrochloride
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Overview
Description
2-Bromoamphetamine (hydrochloride) is a synthetic compound belonging to the class of substituted amphetamines. It is a structural isomer of 4-Bromoamphetamine, with the bromine atom positioned at the two rather than the four position on the benzene ring. This compound is primarily used in forensic and research settings due to its psychoactive properties and potential neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoamphetamine (hydrochloride) typically involves the bromination of amphetamine. The process begins with the reaction of amphetamine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the two position on the benzene ring .
Industrial Production Methods: Industrial production of 2-Bromoamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is often crystallized from a suitable solvent to obtain a high-purity crystalline solid .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amphetamines depending on the nucleophile used.
Scientific Research Applications
2-Bromoamphetamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of amphetamine derivatives.
Biology: Studying the effects of substituted amphetamines on biological systems, particularly the central nervous system.
Medicine: Investigating the potential therapeutic and adverse effects of amphetamine derivatives.
Industry: Used in the development of analytical methods for the detection of drugs of abuse
Mechanism of Action
The mechanism of action of 2-Bromoamphetamine (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a monoamine releasing agent, increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system. The compound’s neurotoxic effects are attributed to the long-term depletion of serotonin levels in the brain .
Comparison with Similar Compounds
4-Bromoamphetamine: A para-substituted isomer with similar psychoactive properties but different neurotoxic profiles.
2,5-Dimethoxy-4-bromoamphetamine: A compound with additional methoxy groups, known for its psychedelic effects.
4-Chloroamphetamine: A halogenated amphetamine with similar stimulant properties but different halogen substitution.
Uniqueness: 2-Bromoamphetamine (hydrochloride) is unique due to its specific bromine substitution at the two position, which influences its pharmacological and toxicological properties. Its structural isomerism with 4-Bromoamphetamine allows for comparative studies to understand the effects of positional isomerism on biological activity .
Properties
CAS No. |
861006-36-2 |
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Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(2-bromophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H |
InChI Key |
JUVADODGTIMLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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